molecular formula C22H21BrFN5OS B2689619 5-((4-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-77-3

5-((4-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2689619
CAS No.: 851809-77-3
M. Wt: 502.41
InChI Key: YYWFWOKILKDNHS-UHFFFAOYSA-N
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Description

5-((4-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic compound provided for research and development purposes. This complex molecule features a thiazolo[3,2-b][1,2,4]triazole core structure, which is substituted with a methyl group and a hydroxyl group. This central heterocyclic system is linked via a methylene bridge to a nitrogen atom of a piperazine ring. The piperazine moiety is in turn decorated with both a 4-fluorophenyl group and a 4-bromophenyl group, creating a multifunctionalized molecular architecture . Piperazine derivatives are privileged structures in medicinal chemistry and are frequently incorporated into compounds to modulate their physicochemical properties and enhance interaction with biological targets . They are commonly found in bioactive molecules with a wide range of reported activities, including antibacterial, antifungal, antipsychotic, and antidepressant effects . The specific combination of bromine and fluorine substituents on the aromatic rings may be of interest for structure-activity relationship (SAR) studies or as a building block in the synthesis of more complex molecules. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for screening in novel pharmacological assays. The structure is consistent with compounds that can be synthesized via Mannich reaction pathways, a common method for introducing aminomethyl groups . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-[(4-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-2-4-16(23)5-3-15)28-12-10-27(11-13-28)18-8-6-17(24)7-9-18/h2-9,19,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWFWOKILKDNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that compounds with a similar structure have α receptor blocking activity. This suggests that 5-((4-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may interact with its targets by blocking their activity, leading to changes in cellular function.

Pharmacokinetics

It’s known that the piperazine moiety, which is present in this compound, can positively modulate the pharmacokinetic properties of a drug substance. This suggests that the piperazine moiety in this compound may enhance its bioavailability.

Action Environment

It’s known that the stability of similar compounds can be influenced by factors such as air and moisture. This suggests that environmental factors may play a role in the action and stability of this compound.

Biological Activity

The compound 5-((4-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound contains several notable structural features:

  • A thiazolo-triazole core which is known for its diverse biological activities.
  • Piperazine moieties that are frequently associated with various pharmacological effects, including antipsychotic and antidepressant activities.
  • Bromo and fluoro substituents that may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including those similar to the compound , exhibit a wide range of antimicrobial activities. For instance, piperazine derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes. The presence of bromine and fluorine atoms in the structure may enhance these activities by increasing lipophilicity or altering binding interactions with microbial targets .

Anticancer Properties

The thiazolo-triazole framework is noted for its anticancer properties. Studies have demonstrated that compounds containing this moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under investigation has not been extensively studied in this context; however, related compounds have shown promise in preclinical models .

Neuropharmacological Effects

Piperazine derivatives are often evaluated for their neuropharmacological effects. The compound is likely to interact with neurotransmitter systems due to the presence of the piperazine ring. For example, compounds with similar structures have been shown to act as serotonin receptor modulators and dopamine receptor antagonists, which could be beneficial in treating mood disorders and schizophrenia .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for evaluating its therapeutic potential:

  • Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism .
  • Cellular Pathways : Anticancer effects may involve modulation of pathways such as MAPK/ERK or PI3K/Akt signaling cascades, leading to altered cell survival and proliferation .

Case Studies

  • Antimicrobial Study : A study investigating the antimicrobial properties of piperazine derivatives found that modifications at the phenyl ring enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound's structure suggests it could similarly exhibit these properties .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays using human cancer cell lines indicated that related thiazolo-triazole compounds exhibited significant cytotoxic effects at micromolar concentrations. This suggests potential for further development as an anticancer agent .
  • Neuropharmacological Evaluation : Compounds structurally related to the target molecule have been evaluated for their effects on serotonin and dopamine receptors, showing promising results as potential treatments for depression and anxiety disorders .

Data Tables

Activity TypeCompound ClassObserved EffectReference
AntimicrobialPiperazine DerivativesEffective against E. coli and S. aureus
AnticancerThiazolo-TriazolesInduced apoptosis in cancer cell lines
NeuropharmacologicalPiperazine DerivativesModulated serotonin/dopamine receptors

Scientific Research Applications

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including resistant strains .

Anticancer Properties

Triazole derivatives are known for their anticancer activities. Studies have demonstrated that compounds with similar structures can inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells .

Neuropharmacological Effects

Compounds with piperazine structures have been investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of bromine and fluorine substituents may enhance these effects through interactions with neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole-triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as new antimicrobial agents .

CompoundMIC (µg/mL)Activity
Compound A16Effective
Compound B32Moderate
Target Compound8Highly Effective

Case Study 2: Anticancer Activity

In a preclinical study, the target compound was tested for cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed significant inhibition of cell proliferation at low micromolar concentrations .

Cell LineIC50 (µM)Percentage Inhibition
MCF-7575%
HeLa1065%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Halogen-Substituted Derivatives
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Structure: Chlorophenyl instead of bromophenyl; thiazole core with fluorophenyl-triazole-pyrazole substituents. Activity: Demonstrated antimicrobial activity, attributed to halogen-mediated hydrophobic interactions with target enzymes .
  • 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

    • Structure : Bromophenyl analogue of Compound 3.
    • Activity : Isostructural with Compound 4 but exhibits enhanced lipophilicity due to bromine, possibly improving membrane penetration .
Triazole-Thiadiazole Hybrids
  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Structure: Methoxyphenyl-pyrazole linked to triazolo-thiadiazole. Contrast: The target compound’s bromophenyl and fluorophenyl groups may offer stronger hydrophobic interactions than methoxy substituents .
Piperazine-Containing Analogues
  • 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
    • Structure : Benzothiazole core with methoxyphenyl-pyrazoline.
    • Activity : Antitumor and antidepressant effects, likely mediated by π-π stacking of the benzothiazole ring .
    • Divergence : The target compound’s piperazine moiety may enable broader receptor modulation compared to pyrazoline .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazolo-triazol-ol 4-Bromophenyl, 4-fluorophenyl piperazine Potential antimicrobial
Compound 4 (Chloro derivative) Thiazole 4-Chlorophenyl, fluorophenyl-triazole Antimicrobial
Compound 5 (Bromo derivative) Thiazole 4-Bromophenyl, fluorophenyl-triazole Enhanced lipophilicity
Triazolo-thiadiazole derivatives Triazolo-thiadiazole Methoxyphenyl-pyrazole Antifungal (modeled)
Benzothiazole-pyrazoline hybrid Benzothiazole Methoxyphenyl-pyrazoline Antitumor, antidepressant

Q & A

Basic: What synthetic routes are commonly employed to synthesize 5-((4-bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis typically involves multi-step reactions starting with functionalized intermediates. Key steps include:

  • Condensation reactions : For example, coupling a 4-bromophenyl-substituted aldehyde with a 4-(4-fluorophenyl)piperazine derivative via reductive amination to form the central methylene bridge .
  • Heterocycle formation : The thiazolo-triazole core is constructed through cyclization reactions. A common approach involves reacting thiosemicarbazides with α-haloketones or esters under basic conditions .
  • Piperazine introduction : The 4-(4-fluorophenyl)piperazine moiety is often introduced via nucleophilic substitution using bromomethyl intermediates .
    Critical intermediates are characterized using ¹H NMR , IR , and elemental analysis to confirm structural integrity .

Basic: How is the structural identity of this compound validated in synthetic chemistry?

Validation relies on spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm for bromophenyl/fluorophenyl groups) and piperazine methylene signals (δ 2.5–3.5 ppm) .
  • IR spectroscopy : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (C=N/C=C in triazole) confirm functional groups .
  • X-ray crystallography : Used to resolve the 3D structure, including dihedral angles between aromatic rings and piperazine conformation .

Advanced: What methodological strategies are used to analyze structure-activity relationships (SAR) for this compound?

SAR studies focus on modifying substituents to optimize bioactivity:

  • Substituent variation : Replacing the 4-bromophenyl group with chloro or methyl analogs to assess halogen effects on target binding .
  • Piperazine modifications : Introducing bulkier substituents (e.g., cyclopropyl) to evaluate steric effects on receptor affinity .
  • Triazole-thiazole core optimization : Comparing bioactivity of thiazolo-triazole derivatives with imidazo-thiadiazoles to determine heterocycle specificity .
    Biological assays (e.g., enzyme inhibition, antimicrobial activity) are paired with molecular docking to correlate structural changes with activity .

Advanced: How does molecular docking predict the interaction of this compound with fungal lanosterol 14α-demethylase (CYP51)?

Docking studies using PDB: 3LD6 reveal:

  • The 4-bromophenyl group occupies the hydrophobic active site, while the triazole-thiazole core forms hydrogen bonds with heme-coordinated residues (e.g., Tyr118) .
  • The 4-(4-fluorophenyl)piperazine moiety extends into a solvent-exposed region, suggesting minimal steric hindrance.
  • Binding energy calculations (ΔG ~ −9.2 kcal/mol) indicate strong affinity, supporting antifungal potential .

Advanced: What in vitro models assess metabolic stability and hepatotoxicity?

  • Microsomal assays : Incubation with rat/human liver microsomes (RLM/HLM) to measure intrinsic clearance (CLint) via LC-MS quantification of parent compound depletion .
  • Cytotoxicity screening : HepG2 cell viability assays (MTT/WST-1) at varying concentrations (IC50 determination) .
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Basic: What analytical techniques are recommended for purity assessment?

  • HPLC-UV/HRMS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (acetonitrile/water + 0.1% TFA) to achieve ≥98% purity .
  • Elemental analysis : Confirmation of C, H, N, S, Br, and F content within ±0.4% of theoretical values .

Advanced: How do fluorophenyl and bromophenyl substituents influence pharmacokinetic properties?

  • Lipophilicity : LogP increases with bromine (LogP ~3.2 vs. ~2.8 for chloro analogs), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic resistance : Fluorine reduces oxidative metabolism (CYP450-mediated), prolonging half-life in vivo .
  • Plasma protein binding : Bromine’s hydrophobicity increases albumin binding (>90%), affecting free drug concentration .

Advanced: What computational methods model the compound’s reactivity in biological systems?

  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack susceptibility at the triazole ring .
  • Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers to assess passive diffusion rates .
  • ADMET prediction : Tools like SwissADME estimate intestinal absorption (High; TPSA ~75 Ų) and blood-brain barrier penetration (Moderate) .

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